

Application of Physiologically Based Pharmacokinetic (PBPK) Modeling for Tegoprazan

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan is a potent and selective potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Unlike proton pump inhibitors (PPIs), Tegoprazan reversibly inhibits the H+/K+ ATPase (proton pump) and offers a rapid onset of action.[3] Understanding the pharmacokinetic (PK) profile of Tegoprazan is crucial for optimizing its clinical use and predicting potential drug-drug interactions (DDIs). Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs, thereby predicting their PK in various clinical scenarios.[4][5][6]

These application notes provide a comprehensive overview of the PBPK modeling approach for Tegoprazan, including key input parameters, model development and validation strategies, and its application in predicting DDIs and food effects. Detailed experimental protocols for obtaining essential in vitro data for the model are also presented.

Physicochemical and ADME Parameters of Tegoprazan



A robust PBPK model is built upon accurate physicochemical and in vitro ADME data. The following tables summarize the key parameters for Tegoprazan and its major metabolite, M1 (desmethyl tegoprazan), that have been used in published PBPK models.[1][4][7][8]

Table 1: Physicochemical Properties of Tegoprazan

Parameter	Value	Source	
Molecular Weight (g/mol)	387.38	[9]	
logP	2.8	In-house data cited in[10]	
pKa (Base)	4.5	In-house data cited in[10]	
Solubility (mg/mL)	pH-dependent	[11]	

Table 2: In Vitro ADME Parameters for PBPK Modeling of Tegoprazan

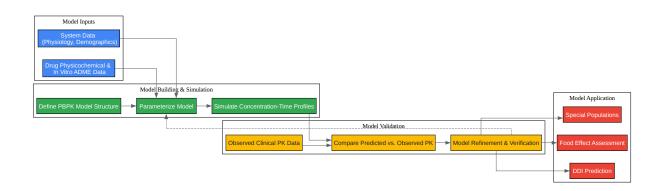


Parameter	Value	Source	
Absorption			
Caco-2 Permeability (10 ⁻⁶ cm/s)	Optimized to 7.98 times the experimental value in one study.	[11]	
Distribution			
Fraction Unbound in Plasma (fu)	0.03	In-house data cited in[10]	
Blood-to-Plasma Ratio	0.65	In-house data cited in[10]	
Metabolism			
Primary Metabolizing Enzymes	CYP3A4, CYP2C19	[1][7][10]	
Intrinsic Clearance (CLint) by CYP3A4 (μL/min/pmol)	0.86 (recombinant); Optimized to 0.247 in one model.	[7]	
Intrinsic Clearance (CLint) by CYP2C19 (μL/min/pmol)	0.61 (recombinant); Optimized to 0.340 in one model.	[7]	
Elimination			
Renal Clearance	Negligible	[10][12]	

PBPK Model Development and Validation

PBPK models for Tegoprazan have been developed using software such as PK-Sim® and the Simcyp Simulator®.[1][4][5][6] The general workflow for model development and validation is depicted below.





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PBPK model development workflow for Tegoprazan.

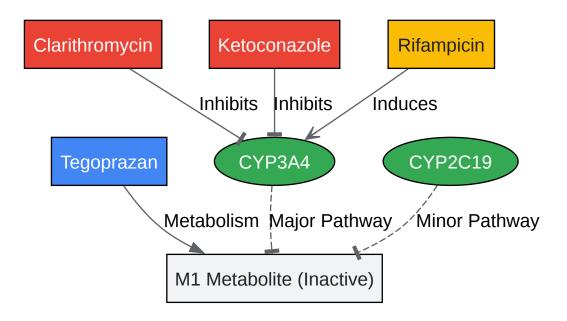
The models are typically validated by comparing the predicted plasma concentration-time profiles and pharmacokinetic parameters (AUC, Cmax) against observed data from clinical studies.[5][6] Successful models have shown that the ratios of predicted-to-observed PK parameters fall between 0.5 and 2.0.[5][6]

Applications of the Tegoprazan PBPK Model Drug-Drug Interaction (DDI) Prediction

Tegoprazan is primarily metabolized by CYP3A4, with a minor contribution from CYP2C19.[1] [7] This makes it susceptible to DDIs with inhibitors and inducers of these enzymes. PBPK



modeling has been instrumental in predicting the magnitude of these interactions.



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Metabolic pathway and DDI mechanism of Tegoprazan.

Table 3: Predicted vs. Observed DDI Effects on Tegoprazan Pharmacokinetics



Perpetrator Drug	Mechanism	Predicted Effect on Tegoprazan	Observed Effect on Tegoprazan	Reference
Clarithromycin (500 mg TID)	Potent CYP3A4 Inhibitor	~3-fold increase in AUC	AUC increased 2.7 to 4.54-fold; Cmax increased 2.05 to 2.2-fold.	[1][5][6][7]
Ketoconazole	Potent CYP3A4 Inhibitor	~3-fold increase in exposure	Not directly observed in cited studies, but predicted to be similar to clarithromycin.	[5][6]
Rifampicin (600 mg QD)	Strong CYP3A4 Inducer	Exposure decreased to ~30% of control	AUC reduced by 5.71-fold; Cmax reduced by 3.51- fold.	[1][5][6]

These simulations suggest that co-administration of Tegoprazan with strong CYP3A4 inhibitors or inducers requires careful consideration and potential dose adjustments.[1][6]

Food Effect Assessment

PBPK models have also been used to predict the effect of food on Tegoprazan's pharmacokinetics.[13] Simulations have shown that a high-fat meal can delay the absorption of Tegoprazan, as evidenced by a later Tmax, but does not significantly alter the overall systemic exposure (AUC).[13][14] This flexibility in administration with or without food is a potential clinical advantage.[14][15]

Experimental Protocols

Accurate in vitro data is the foundation of a predictive PBPK model. Below are detailed protocols for key experiments.

Protocol 1: Caco-2 Permeability Assay



Objective: To determine the intestinal permeability of Tegoprazan.

Materials:

- Caco-2 cells (passage 20-40)
- Transwell® inserts (0.4 μm pore size)
- Dulbecco's Modified Eagle Medium (DMEM) with supplements
- Hank's Balanced Salt Solution (HBSS)
- Tegoprazan and control compounds (e.g., propranolol high permeability, atenolol low permeability)
- LC-MS/MS system

Methodology:

- Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
- Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (TEER > 250 Ω·cm²).
- Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with prewarmed HBSS. b. Add Tegoprazan solution (e.g., 10 μM in HBSS) to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral compartment and replace with fresh HBSS.
- Permeability Experiment (Basolateral to Apical): Perform the reverse experiment to assess active efflux.
- Sample Analysis: Quantify the concentration of Tegoprazan in the collected samples using a validated LC-MS/MS method.



• Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance of Tegoprazan.

Materials:

- Pooled Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Tegoprazan
- Control compounds (e.g., testosterone high clearance, verapamil intermediate clearance)
- Acetonitrile (for reaction termination)
- LC-MS/MS system

Methodology:

- Incubation Mixture Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) and Tegoprazan (e.g., 1 μM) in phosphate buffer.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
- Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
- Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 min), collect aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of ice-



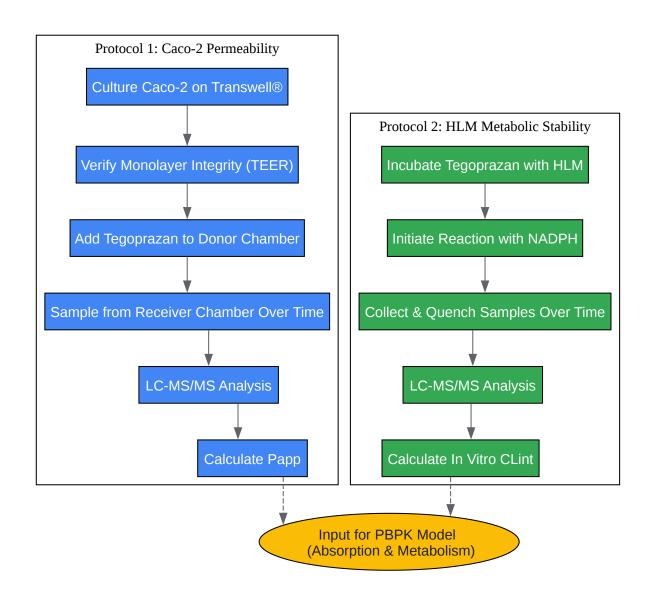




cold acetonitrile containing an internal standard.

- Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
- Sample Analysis: Quantify the remaining concentration of Tegoprazan at each time point using a validated LC-MS/MS method.
- Data Analysis: a. Plot the natural logarithm of the percentage of Tegoprazan remaining versus time. b. Determine the elimination rate constant (k) from the slope of the linear regression line. c. Calculate the in vitro half-life (t½) = 0.693 / k. d. Calculate the in vitro intrinsic clearance (CLint, in vitro) = (0.693 / t½) * (mL incubation / mg microsomal protein).





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Workflow for key in vitro experiments.

Conclusion



PBPK modeling is a valuable asset in the development and clinical application of Tegoprazan. It provides a mechanistic framework to integrate physicochemical, in vitro, and clinical data to predict the drug's pharmacokinetic behavior. The models have successfully predicted complex scenarios such as drug-drug interactions with CYP3A4 perpetrators and the effects of food, thereby informing clinical trial design and guiding therapeutic use. The continued application and refinement of PBPK models will further enhance our understanding of Tegoprazan's disposition in diverse patient populations and complex polypharmacy situations.

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